8-Aminonaphthalene-1,3,5-trisulfonic acid
Description
Historical Development and Significance of Naphthalene (B1677914) Sulfonic Acid Derivatives in Scientific Inquiry
The journey of naphthalene sulfonic acid derivatives began with the discovery of naphthalene in the early 19th century. Initially, their primary applications were in the synthesis of dyes and pigments due to their ability to produce vibrant and stable colors. The sulfonation of naphthalene was a critical industrial process, leading to the production of a wide array of intermediates for the dye industry.
In the realm of scientific inquiry, the significance of these compounds evolved from being mere industrial chemicals to indispensable research tools. The introduction of amino and sulfonic acid groups onto the naphthalene core created molecules with intrinsic fluorescence, a property that was soon exploited by researchers. These derivatives became some of the earliest fluorescent probes used to study biological systems. Their ability to change fluorescence properties in response to their local environment allowed scientists to investigate phenomena such as protein conformational changes and membrane dynamics. This marked a pivotal shift from their industrial origins to becoming key players in advancing our understanding of molecular and cellular biology.
Comparative Analysis of Aminonaphthalenetrisulfonic Acid Isomers in Research Contexts
The positioning of the sulfonic acid groups on the naphthalene ring gives rise to various isomers, each with subtly different properties that can be advantageous for specific research applications. A comparative analysis of these isomers is crucial for selecting the most appropriate tool for a given scientific question.
The core structure of aminonaphthalenetrisulfonic acids consists of a naphthalene bicyclic system. The positions of the amino and sulfonic acid groups are denoted by a numbering system. In the case of 8-aminonaphthalenetrisulfonic acids, the amino group is at position 8. The sulfonic acid groups can then be arranged in different patterns, such as 1,3,5- and 1,3,6-.
The 1,3,5-trisulfonic acid derivative has a different spatial arrangement of its charged groups compared to the 1,3,6-isomer. This can lead to differences in how they interact with the surfaces of proteins or the hydrophilic environment of a solvent, potentially affecting their fluorescence quantum yield and lifetime. The steric environment around the amino group, which is the primary site for conjugation to other molecules, can also be altered by the positioning of the nearby sulfonic acid groups, potentially influencing labeling efficiency.
One of the most extensively studied and utilized aminonaphthalenetrisulfonic acid isomers is 8-Aminonaphthalene-1,3,6-trisulfonic acid, commonly known as ANTS. researchgate.netnih.govnih.govnih.gov Its high negative charge and strong fluorescence have made it a workhorse in the field of glycobiology. researchgate.netnih.gov ANTS is widely used as a fluorescent label for the analysis of carbohydrates by capillary electrophoresis (CE) and polyacrylamide gel electrophoresis (PAGE). researchgate.netnih.govnih.gov
The primary application of ANTS involves its covalent attachment to the reducing end of saccharides through a process called reductive amination. biotium.com This imparts a negative charge and a fluorescent tag to the otherwise neutral and non-fluorescent sugar molecules, enabling their separation and sensitive detection. This technique, often referred to as Fluorophore-Assisted Carbohydrate Electrophoresis (FACE), has been instrumental in the structural analysis and sequencing of complex oligosaccharides from glycoproteins and other biological sources. researchgate.net
Beyond glycobiology, ANTS has also found applications in studying membrane fusion and permeability, often in conjunction with a quencher molecule. biotium.comfishersci.fisigmaaldrich.com Its utility as a neuronal tracer has also been demonstrated. fishersci.fi The extensive body of research utilizing ANTS highlights the significant impact that a well-characterized fluorescent probe can have on advancing various fields of scientific investigation.
Current Research Landscape and Future Trajectories for 8-Aminonaphthalene-1,3,5-trisulfonic Acid
While its 1,3,6-isomer has been more prominent, this compound is also a valuable compound in advanced chemical research. ontosight.ai It shares the fundamental properties of high water solubility and fluorescence with its isomer, making it suitable for similar applications.
Current research utilizing this compound often leverages its fluorescent properties for labeling and detection in various analytical techniques. It serves as a fluorescent label for oligosaccharides and glycoproteins in capillary electrophoresis, similar to ANTS. Its applications also extend to the study of membrane dynamics and as a neuronal tracer.
The future trajectory for this compound in research is likely to involve its application in more specialized areas where its unique isomeric structure may offer advantages. For instance, the subtle differences in its steric and electronic properties compared to ANTS could be exploited for more efficient labeling of specific types of molecules or for developing probes with tailored environmental sensitivity. As analytical techniques become more sophisticated and the need for a diverse toolkit of fluorescent probes grows, it is anticipated that researchers will further explore the nuanced capabilities of this compound. This could lead to its increased use in areas such as high-resolution imaging, single-molecule studies, and the development of novel biosensors.
Compound Information
| Compound Name |
| This compound |
| 8-Aminonaphthalene-1,3,6-trisulfonic acid |
| Naphthalene |
| Naphthalene sulfonic acid |
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉NO₉S₃ |
| Molecular Weight | 383.38 g/mol |
| Appearance | Solid |
| Solubility | High in water |
| Functional Groups | 1 Amino group, 3 Sulfonic acid groups |
| Primary Application | Fluorescent label |
Structure
3D Structure
Properties
IUPAC Name |
8-aminonaphthalene-1,3,5-trisulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO9S3/c11-7-1-2-8(22(15,16)17)6-3-5(21(12,13)14)4-9(10(6)7)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVVDWMOCSOAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170618 | |
| Record name | 8-Aminonaphthalene-1,3,5-trisulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17894-99-4 | |
| Record name | 8-Amino-1,3,5-naphthalenetrisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17894-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 8-Aminonaphthalene-1,3,5-trisulphonic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017894994 | |
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| Record name | 8-Aminonaphthalene-1,3,5-trisulphonic acid | |
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| Record name | 8-aminonaphthalene-1,3,5-trisulphonic acid | |
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| Record name | 8-Aminonaphthalene-1,3,5-trisulfonic acid | |
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Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes for Naphthalene (B1677914) Trisulfonic Acid Precursors
The foundational step in the synthesis is the polysulfonation of naphthalene. This process involves the introduction of three sulfonic acid groups onto the naphthalene ring, a reaction whose outcome is highly dependent on the reaction conditions.
The direct sulfonation of naphthalene to achieve a trisubstituted product requires forcing conditions due to the deactivating effect of the sulfonic acid groups already present on the aromatic ring. The traditional and most common method involves heating naphthalene with oleum (B3057394) (fuming sulfuric acid) at elevated temperatures.
The reaction proceeds stepwise. Mono-sulfonation kinetically favors the 1-position. Subsequent sulfonation is influenced by both steric hindrance and the electronic effects of the existing sulfonyl group. To achieve the 1,3,5-trisubstituted pattern, specific temperature control is crucial. A typical industrial process involves reacting naphthalene with 65% oleum, with a carefully controlled temperature gradient, which may be held at 150°-155° C for several hours to ensure the desired trisulfonation. google.comgoogle.com An alternative approach involves the sulfonation of 1,5-naphthalene disulfonic acid with oleum at temperatures between 90 and 95°C, which can yield the desired 1,3,5-naphthalene trisulfonic acid with high purity. google.com
Recent advancements have explored the use of solid acid catalysts, such as Cr-SO₄/ZrO₂, to improve regioselectivity and create more sustainable processes by reducing sulfuric acid waste.
Table 1: Comparison of Sulfonation Methods for Naphthalene-1,3,5-trisulfonic acid
| Method | Sulfonating Agent | Temperature (°C) | Duration (hours) | Key Features |
| Traditional Oleum | 65% Oleum | 150-155 google.com | 2-3 google.com | Established industrial process; requires careful temperature control. |
| Stepwise Oleum | Oleum | 90-95 google.com | 4-6 google.com | Starts from 1,5-naphthalene disulfonic acid; high purity product (>98%). google.com |
| Solid Superacid | SO₃ over Cr-SO₄/ZrO₂ | 160-170 | Not specified | Suppresses naphthalene sublimation, leading to high yield (98%). |
Regioselective Isomer Formation and Separation Techniques
During the sulfonation of naphthalene, a mixture of trisulfonic acid isomers is often formed, with the main components being naphthalene-1,3,6-trisulfonic acid, naphthalene-1,3,5-trisulfonic acid, and naphthalene-1,3,7-trisulfonic acid. google.com The distribution of these isomers is highly sensitive to reaction temperature and time. The formation of the thermodynamically stable 1,3,6-isomer is often favored, while the 1,3,5-isomer is a significant component under specific conditions.
Given the formation of isomeric mixtures, effective separation techniques are critical for isolating the desired naphthalene-1,3,5-trisulfonic acid precursor. Various chromatographic methods have been developed for this purpose. High-Performance Thin-Layer Chromatography (HPTLC) on amine-functionalized silica (B1680970) gel plates (HPTLC NH2 F254s) has been shown to effectively separate naphthalene-1,3,7-trisulfonic acid from naphthalene-1,3,6-trisulfonic acid. merckmillipore.com Capillary zone electrophoresis is another powerful analytical technique used to separate naphthalenesulfonate isomers, including mono- and di-sulfonates, by using macrocyclic polyamines as an additive in the running solution. rsc.org For quantitative analysis in environmental samples, methods involving solid-phase extraction followed by on-line derivatization and gas chromatography-mass spectrometry have been employed for various naphthalene sulfonic acid isomers. nih.gov
Amination Strategies for the Introduction of the Amino Group
Once the naphthalene trisulfonic acid precursor is obtained, the next critical step is the introduction of the amino group at the C-8 position. This is typically accomplished through one of two primary pathways: a modified Bucherer reaction or, more commonly, the reduction of a nitro-substituted intermediate.
The Bucherer reaction is a versatile and reversible chemical reaction that converts a naphthol into a naphthylamine in the presence of ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite. wikipedia.orgorganicreactions.org This reaction is a cornerstone in the synthesis of various aminonaphthalenesulfonic acids, which are important dye precursors. wikipedia.orgyoutube.com The mechanism involves the addition of bisulfite to the naphthol, followed by nucleophilic attack by ammonia and subsequent elimination of water and the bisulfite group. wikipedia.org
While widely used for other isomers, the direct application of the Bucherer reaction to synthesize 8-aminonaphthalene-1,3,5-trisulfonic acid from the corresponding 8-hydroxynaphthalene-1,3,5-trisulfonic acid is less common in industrial literature compared to the nitration-reduction pathway. The efficiency of the reaction can be influenced by impurities, and process modifications, such as extraction steps to remove residual hydroxynaphthalenes, have been developed to improve the purity of the final amino product in related syntheses. google.com
A more prevalent industrial route for introducing the amino group at the C-8 position involves the nitration of the naphthalene-1,3,5-trisulfonic acid precursor, followed by the reduction of the resulting nitro group.
First, the naphthalene-1,3,5-trisulfonic acid is nitrated using a mixed acid (nitric acid and sulfuric acid) at controlled temperatures, typically between 30 to 40°C. google.comchemicalbook.com This electrophilic substitution reaction is directed by the existing sulfonic acid groups, leading to the formation of 8-nitronaphthalene-1,3,5-trisulfonic acid. google.comguidechem.com The yield of this reaction can be modest, with some reports indicating yields around 46-48% under certain conditions, due to the formation of by-products. google.com
The subsequent step is the reduction of the nitro group to an amine. This transformation is a standard procedure in aromatic chemistry. A common method is the Bechamp reduction, which uses iron filings in an acidic medium. google.com Another established method is catalytic hydrogenation, where the nitro compound is reduced using hydrogen gas in the presence of a catalyst such as Raney nickel or palladium on carbon (Pd/C). google.com For the related synthesis of 1-amino-naphthalene-3,6,8-trisulfonic acid, catalytic reduction using cobalt, palladium, or platinum sulfides under alkaline conditions (pH 7.5-12) has been shown to be effective. google.com This pathway ultimately yields the target molecule, this compound.
Table 2: Summary of Amination Pathways
| Pathway | Intermediate | Key Reagents | Typical Conditions | Product |
| Nitration-Reduction | 8-Nitronaphthalene-1,3,5-trisulfonic acid guidechem.com | 1. HNO₃/H₂SO₄ google.com 2. Fe/acid or H₂/catalyst google.comgoogle.com | 1. Nitration at 30-40°C google.com 2. Reduction | This compound |
| Bucherer Reaction | 8-Hydroxynaphthalene-1,3,5-trisulfonic acid | NH₃, NaHSO₃ wikipedia.org | Aqueous, heated wikipedia.org | This compound |
Synthesis of Salt Derivatives for Research Applications
For ease of handling, purification, and application, this compound is often converted into its salt form, most commonly the trisodium (B8492382) salt. This is achieved through a straightforward acid-base reaction.
The free acid is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521). The trisodium salt is then typically precipitated from the solution by adding a water-miscible organic solvent, like absolute ethanol (B145695), with vigorous stirring. The resulting solid is collected by filtration, washed with an ethanol-water mixture, followed by pure ethanol and ether to remove residual water and impurities, and then dried under vacuum at an elevated temperature (e.g., 110°C) to yield the final salt product as a powder. This salt form is an important intermediate in the synthesis of other compounds, such as the drug Suramin. pharmaffiliates.com
Preparation of this compound Trisodium Salt
A common laboratory-scale preparation of the trisodium salt of this compound involves the neutralization of the free acid with a sodium hydroxide solution. The salt is then precipitated from the aqueous solution by the addition of a less polar solvent, such as ethanol.
In a typical procedure, a warm aqueous solution of this compound is treated with a 5N sodium hydroxide solution. Absolute ethanol is then gradually added to the warm solution with vigorous stirring. As the ethanol is introduced, the solubility of the trisodium salt decreases, causing it to precipitate out of the solution. The mixture is then cooled to room temperature to ensure maximum precipitation. The solid product is collected by filtration, washed sequentially with aqueous ethanol, absolute ethanol, and ether to remove any remaining impurities and solvent, and finally dried under vacuum at an elevated temperature to yield the purified this compound trisodium salt.
| Parameter | Description | Source |
|---|---|---|
| Starting Material | This compound | |
| Reagent | 5N Sodium Hydroxide | |
| Precipitating Agent | Absolute Ethanol | |
| Washing Solvents | Aqueous ethanol, ethanol, ether | |
| Drying Conditions | In vacuo at 110° C |
Emerging Synthetic Approaches and Green Chemistry Considerations
In recent years, there has been a growing emphasis on developing more environmentally benign and sustainable methods for chemical synthesis. For the production of this compound, this has led to research into greener alternatives for the traditional synthetic steps.
One significant area of improvement is in the reduction of the nitro intermediate. The classical Béchamp reduction, which uses iron filings in an acidic medium, generates large quantities of iron oxide sludge, posing significant disposal challenges. A greener alternative that has been explored is catalytic hydrogenation. This method employs catalysts such as cobalt, palladium, or platinum sulfides to facilitate the reduction of the nitro group with hydrogen gas. google.com This process is conducted under pressure and at elevated temperatures in an alkaline aqueous solution. google.com Catalytic hydrogenation offers several advantages, including higher product yields, the elimination of iron sludge waste, and the potential for catalyst recycling. For instance, the use of cobalt polysulfide as a catalyst has been shown to be effective. google.com
Another aspect of green chemistry being considered is the sulfonation process itself. Traditional sulfonation with oleum is effective but uses a large excess of strong acid and can lead to the formation of byproducts. Research into alternative sulfonation methods for naphthalene and other aromatics includes the use of sulfur trioxide in inert organic solvents like methylene (B1212753) chloride. google.com This approach can offer better control over the reaction and potentially reduce the acid waste stream. Furthermore, investigations into reaction conditions, such as temperature and the use of specific solvents, aim to improve the selectivity and yield of the desired sulfonic acid isomers, thereby minimizing waste and the need for extensive purification steps. shokubai.org
Microwave-assisted synthesis is another emerging technique in green chemistry that has been applied to related compounds. For example, a microwave-assisted, copper(0)-catalyzed Ullmann coupling reaction has been developed for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives. acs.orgnih.gov This method offers significantly reduced reaction times and milder conditions compared to traditional methods. While not directly applied to the synthesis of this compound, this approach highlights the potential for microwave technology to create more efficient and environmentally friendly synthetic routes for naphthalenesulfonic acid derivatives.
The overarching goals of these emerging approaches are to increase reaction efficiency, reduce the use and generation of hazardous substances, and minimize the environmental impact of the entire synthetic process. This includes efforts to recycle acidic streams generated during isolation and washing steps, further contributing to a more sustainable chemical process. google.com
| Synthetic Step | Traditional Method | Emerging/Green Approach | Key Advantages of Green Approach | Source |
|---|---|---|---|---|
| Reduction of Nitro Group | Béchamp reduction (Iron/Acid) | Catalytic Hydrogenation (e.g., Co, Pd, Pt sulfides) | Higher yield, no iron sludge, catalyst recycling | google.com |
| Sulfonation | Oleum (fuming sulfuric acid) | SO₃ in inert organic solvents | Better reaction control, potentially less acid waste | google.com |
| General Synthesis | Conventional heating | Microwave-assisted synthesis (for related compounds) | Reduced reaction times, milder conditions | acs.orgnih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Chromatographic Separations
High-resolution chromatography is essential for the analysis and purification of ANTS and its derivatives. Techniques like High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), provide the necessary efficiency and resolution.
HPLC is a cornerstone technique for the analysis of 8-Aminonaphthalene-1,3,5-trisulfonic acid. It is scalable and can be adapted for both analytical quantification and preparative isolation of impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method for analyzing this compound. sielc.com This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.
A specific RP-HPLC method utilizes a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) to achieve separation. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and water, with an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), a volatile acid like formic acid is substituted for phosphoric acid. sielc.com This method is robust and can be scaled for preparative separations or used in pharmacokinetic studies. sielc.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 (Reverse Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |
| Application | Analytical separation, preparative isolation, pharmacokinetics | sielc.com |
To achieve faster analysis times and improved resolution, the principles of HPLC can be extended to Ultra-Performance Liquid Chromatography (UPLC). UPLC systems utilize columns packed with smaller particles (typically under 3 µm) and operate at higher pressures than traditional HPLC systems. sielc.com This enhancement in technology allows for significantly reduced run times and increased sample throughput, making it a valuable technique for high-demand analytical environments. The methodologies developed for HPLC analysis of this compound are directly transferable to UPLC systems by employing columns with smaller particle sizes. sielc.com
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. 8-Aminonaphthalene-1,3,6-trisulfonic acid, a closely related isomer and common fluorescent label also known as ANTS, is extensively used in CE for the analysis of carbohydrates. sigmaaldrich.com When attached to otherwise neutral carbohydrates, the three sulfonate groups of ANTS impart a significant negative charge, allowing for their separation in an electric field. ias.ac.in The separation of ANTS-labeled neutral and acidic oligosaccharides can be optimized by performing the electrophoresis at a low pH of 2.5, which suppresses both the charge from carboxylic acid groups on the analytes and the electroosmotic flow within the capillary. nih.govcapes.gov.br This results in separations based primarily on the size of the carbohydrate. ias.ac.innih.gov Using this technique, complex mixtures of oligosaccharides can be separated with excellent resolution in under 8 minutes. nih.gov
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Analyte | ANTS-labeled oligosaccharides (neutral and sialylated) | High-resolution separation of complex carbohydrate mixtures | nih.gov |
| Background Electrolyte | Phosphate Buffer | Provides conductivity and maintains pH | nih.gov |
| pH | 2.5 | Suppresses electroosmotic flow and charge from acidic groups | nih.govcapes.gov.br |
| Detection | Laser-Induced Fluorescence (LIF) | Achieves high sensitivity (attomole detection limits) | nih.gov |
| Separation Time | < 8 minutes | Rapid analysis of complex mixtures | nih.gov |
Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) is a powerful analytical method that employs ANTS as a fluorescent tag for the sensitive detection and analysis of carbohydrates. ias.ac.innih.gov
Principles: The core principle of FACE involves the covalent labeling of the reducing end of a carbohydrate with a fluorophore like ANTS. sigmaaldrich.comias.ac.in This is achieved through a reductive amination reaction, where the primary amino group of ANTS reacts with the aldehyde group of the carbohydrate to form a Schiff base, which is then stabilized by reduction with sodium cyanoborohydride to a secondary amine. sigmaaldrich.com Each carbohydrate molecule is tagged with a single ANTS molecule, which imparts a strong negative charge due to its three sulfonate groups. ias.ac.in This uniform charge-to-mass ratio allows for the high-resolution separation of the labeled carbohydrates by polyacrylamide gel electrophoresis (PAGE) primarily based on their size. ias.ac.innih.gov The fluorescence of the ANTS label allows for sensitive detection, and the band intensity on the gel is directly proportional to the amount of the specific carbohydrate present in the sample. ias.ac.innih.gov
Applications: FACE is widely applied in glycobiology for the separation and quantification of oligosaccharides released from glycoproteins. nih.govresearchgate.net The technique is sensitive and straightforward for determining the presence and relative abundance of individual saccharides in a complex mixture. nih.gov It is also used to study carbohydrate-protein interactions; if a labeled carbohydrate binds to a protein, its electrophoretic mobility is retarded, which can be observed on the gel. ias.ac.inznaturforsch.com This allows for an efficient methodology for analyzing these crucial biological interactions. znaturforsch.com
Microchip electrophoresis has emerged as a method for achieving high-speed, high-throughput analysis of complex mixtures, including labeled oligosaccharides. nih.gov These microfluidic devices integrate separation channels, injection systems, and sometimes detection optics onto a small chip, offering advantages in speed, sample consumption, and automation over conventional CE. rsc.org
The analysis of fluorophore-labeled carbohydrates on microchips presents challenges, such as the adsorption of the highly charged analytes to the microchannel surfaces. nih.gov To overcome this, dynamic coating additives like cellulose (B213188) derivatives are used to suppress adsorption and enable high-performance separations. nih.gov Under optimal conditions, complex mixtures of over a dozen different oligosaccharides can be separated in less than a minute with high efficiency. nih.gov Furthermore, online sample preconcentration techniques, such as large volume sample stacking with electroosmotic flow pump (LVSEP), can be integrated into microchip platforms. rsc.org This allows for a significant enhancement in detection sensitivity, with improvements of over 2,900-fold reported, making it possible to analyze very dilute samples. rsc.org
Capillary Electrophoresis (CE) and Microfluidic Platforms
Mass Spectrometric Elucidation and Quantification
Mass spectrometry serves as a cornerstone for the structural elucidation and quantification of this compound and its derivatives. The high sensitivity and mass accuracy of modern mass spectrometric techniques enable detailed analysis, particularly when the compound is used as a fluorescent label for other molecules, such as carbohydrates.
MALDI-TOF MS is a powerful technique for the analysis of macromolecules, and it has been successfully applied to carbohydrates derivatized with aminonaphthalene trisulfonic acid isomers. In a common workflow, N-glycans are labeled with a charged fluorophore like an aminonaphthalene trisulfonic acid isomer and separated by polyacrylamide gel electrophoresis. The labeled glycans are then eluted and analyzed by MALDI-TOF MS. nih.gov
For the analysis of N-glycans labeled with the closely related isomer 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), specific matrices and conditions have been found to be optimal. nih.govresearchgate.net While common matrices such as 2,5-dihydroxybenzoic acid (DHB) and 3-hydroxy-picolinic acid (HPA) failed to produce strong signals, a matrix of 3-aminoquinoline (B160951) containing ammonium (B1175870) citrate (B86180) was effective. nih.govresearchgate.net This approach allows for the sensitive detection of labeled oligosaccharides in the picomole range. nih.gov The analysis is typically performed in negative ion mode, which is well-suited for the highly anionic, sulfonated derivatives, generating prominent [M-H]⁻ ions. nih.gov
| Parameter | Condition/Value | Reference |
|---|---|---|
| Ionization Mode | Negative Ion Mode | nih.gov |
| Matrix | 3-aminoquinoline with 2.5 mM ammonium citrate | nih.gov |
| Observed Ions | [M-H]⁻ | nih.gov |
| Detection Range | 2-10 picomoles | nih.gov |
The coupling of liquid chromatography (LC) with mass spectrometry (MS) is a quintessential technique for separating complex mixtures and providing structural information on the individual components. For a compound like this compound, which is often used as a derivatizing agent, LC-MS is invaluable. ekb.eg The LC component, typically high-performance liquid chromatography (HPLC), separates the derivatized analytes from underivatized dye and other reaction byproducts.
The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. ekb.eg This provides molecular weight information that is crucial for identification. ekb.eg The use of high-purity, LC-MS grade solvents and reagents is critical to minimize background noise and prevent the formation of unwanted adducts, ensuring a high signal-to-noise ratio for reliable performance. lcms.cz The structural analysis is further enhanced by tandem mass spectrometry (MS/MS), where ions of a specific mass are fragmented to yield structural information about the original molecule.
Electrospray ionization (ESI) is a soft ionization technique particularly suited for the analysis of polar, charged, and large molecules, making it ideal for studying carbohydrates derivatized with this compound. nih.gov ESI-MS, especially when coupled with a separation technique like capillary electrophoresis (CE), provides high-resolution data on complex mixtures of labeled oligosaccharides. nih.gov
In studies using the 1,3,6-isomer (ANTS) for derivatization, ESI mass spectrometry is typically performed in negative ion mode due to the three sulfonate groups. nih.gov The resulting mass spectra show characteristic ion patterns that depend on the size of the attached carbohydrate. For instance, smaller derivatized oligosaccharides (with a degree of polymerization, DP, less than 6) produce both singly charged [M-H]⁻ and doubly charged [M-2H]²⁻ ions. nih.gov In contrast, larger derivatives (DP ≥ 6) tend to produce only the doubly charged [M-2H]²⁻ ion. nih.gov This predictable charge state behavior aids in the structural confirmation of the labeled species. The high mass accuracy of ESI-MS, often better than 0.01%, strengthens the power of the analytical method. nih.gov
| Degree of Polymerization (DP) | Observed Ion Species | Reference |
|---|---|---|
| DP < 6 | [M-H]⁻ and [M-2H]²⁻ | nih.gov |
| DP ≥ 6 | [M-2H]²⁻ only | nih.gov |
Fluorescence Spectroscopy for Photophysical Property Investigation
The inherent fluorescence of this compound is central to its application as a biochemical label. Fluorescence spectroscopy is the primary tool used to investigate its photophysical properties, including quantum yield and its interactions with quenching agents.
The fluorescence quantum yield, which describes the efficiency of the fluorescence process, is a key parameter for any fluorophore. For the related compound 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), it has been demonstrated that the solvent environment can significantly impact its fluorescence quantum yield. For example, the use of deuterium (B1214612) oxide (D₂O) as a solvent can increase the fluorescence quantum yield of ANTS four-fold. sigmaaldrich.com
Another critical photophysical property is the Stokes shift, which is the difference between the wavelength of maximum absorption (excitation) and the wavelength of maximum emission. wikipedia.org A large Stokes shift is advantageous as it minimizes the overlap between the excitation and emission spectra, reducing self-absorption and improving detection sensitivity. sigmaaldrich.com The aminonaphthalene trisulfonic acid structure exhibits a notably large Stokes shift in aqueous solutions. sigmaaldrich.com This property is beneficial in biological samples, as it effectively separates the dye's emission from the majority of the sample's natural autofluorescence. sigmaaldrich.com
| Property | Wavelength (nm) / Value | Conditions | Reference |
|---|---|---|---|
| Excitation Maximum (λex) | 356 nm | 0.1 M phosphate, pH 7.0 | sigmaaldrich.comsigmaaldrich.com |
| Emission Maximum (λem) | 512 nm | 0.1 M phosphate, pH 7.0 | sigmaaldrich.comsigmaaldrich.com |
| Stokes Shift (λem - λex) | 156 nm | Calculated from above data | sigmaaldrich.comsigmaaldrich.com |
Fluorescence quenching is a process that decreases the intensity of fluorescence emission. nih.gov Studying these mechanisms provides insight into molecular interactions. nih.gov The fluorescence of this compound is known to be effectively quenched by specific ions.
Research has shown that thallium (Tl⁺) and cesium (Cs⁺) ions are potent quenchers of its fluorescence. This quenching effect is also observed for the 1,3,6-isomer, ANTS. sigmaaldrich.com The quenching mechanism can involve various molecular interactions, such as collisional quenching or the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov The specific and efficient quenching by these heavy metal ions makes the compound useful in fluorescence-based assays. In a widely used application, the polyanionic ANTS is paired with a cationic quencher, p-xylene-bis-pyridinium bromide (DPX), in assays to study membrane fusion and permeability. sigmaaldrich.comthermofisher.com When encapsulated together at high concentrations, their fluorescence is quenched; upon membrane fusion or leakage, dilution separates the dye and quencher, leading to a significant increase in fluorescence.
| Quencher | Target Compound Isomer | Application/Note | Reference |
|---|---|---|---|
| Thallium (Tl⁺) ions | 1,3,5- and 1,3,6- | Effective ionic quencher | sigmaaldrich.com |
| Cesium (Cs⁺) ions | 1,3,5- and 1,3,6- | Effective ionic quencher | sigmaaldrich.com |
| p-Xylene-bis-pyridinium bromide (DPX) | 1,3,6- (ANTS) | Cationic quencher used in membrane fusion/permeability assays | sigmaaldrich.comthermofisher.com |
Analysis of Excitation and Emission Spectra
This compound is recognized as a polyanionic fluorescent dye used in various biochemical and biological research applications. Its fluorescence is a key characteristic, enabling its use as a label for tracking and analyzing molecules such as saccharides and glycoproteins. The fluorescence process involves the absorption of a photon at a specific excitation wavelength, which elevates the molecule to an excited electronic state. Subsequently, the molecule relaxes back to its ground state, emitting a photon at a longer wavelength (lower energy). The difference between the excitation and emission maxima is known as the Stokes shift.
While the compound is known for its fluorescent properties, specific, experimentally determined excitation (λex) and emission (λem) maxima for the 1,3,5-trisulfonic acid isomer are not consistently reported in publicly available scientific literature. It is crucial to distinguish this isomer from the more commonly studied 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), for which spectroscopic data is more readily available. The positioning of the sulfonate groups on the naphthalene (B1677914) ring significantly influences the electronic environment of the fluorophore, meaning the spectral properties of the 1,3,5-isomer are distinct from those of the 1,3,6-isomer.
The fluorescence of aminonaphthalene sulfonic acids is highly sensitive to the local environment. Factors such as solvent polarity, pH, and binding to macromolecules can influence the quantum yield and the positions of the excitation and emission maxima. For instance, the fluorescence of similar aminonaphthalene sulfonate dyes is often enhanced in less polar environments, accompanied by a blue shift (a shift to shorter wavelengths) in the emission spectrum. acs.org This solvatochromic behavior makes such dyes useful as probes for hydrophobic sites in proteins or membranes. acs.orgnih.gov The fluorescence of this compound can be effectively quenched by certain ions, a property utilized in designing specific fluorescence-based assays.
Table 1: General Principles of Fluorescence Spectroscopy for this compound
| Parameter | Description | Influencing Factors |
|---|---|---|
| Excitation Wavelength (λex) | The wavelength of light absorbed by the molecule to reach an excited state. For aminonaphthalenes, this is typically in the UV or near-visible range. | Solvent, pH, molecular conjugation. |
| Emission Wavelength (λem) | The wavelength of light emitted as the molecule returns to its ground state. It is always longer than the excitation wavelength. | Solvent polarity (solvatochromism), temperature, presence of quenchers. |
| Quantum Yield (Φ) | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. | Molecular rigidity, solvent viscosity, temperature, presence of quenching agents. |
| Stokes Shift | The energy difference (in nm or cm⁻¹) between the maximum of the absorption and emission spectra. | Molecular structure, solvent polarity, and reorganization energy of the solvent shell. |
Vibrational and Resonance Spectroscopy for Structural Confirmation
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb the frequencies that correspond to their natural vibrational modes. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which serve as a molecular fingerprint.
Key expected vibrational modes include the stretching and bending of the N-H bonds in the primary amine, the strong, characteristic stretches of the S=O bonds in the sulfonic acid groups, and the various C-H and C=C vibrations of the aromatic naphthalene core. The complex substitution pattern on the naphthalene ring would also give rise to a unique pattern of out-of-plane C-H bending bands in the fingerprint region (below 1500 cm⁻¹).
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) group | N-H stretching | 3300 - 3500 | Medium, two bands for primary amine |
| N-H bending (scissoring) | 1590 - 1650 | Medium to strong | |
| Sulfonic Acid (-SO₃H) group | O-H stretching | 2500 - 3300 | Strong, very broad |
| S=O asymmetric stretching | 1340 - 1350 | Strong | |
| S=O symmetric stretching | 1150 - 1210 | Strong | |
| S-O stretching | 1030 - 1060 | Strong | |
| Aromatic Naphthalene Ring | Aromatic C-H stretching | 3000 - 3100 | Medium to weak |
| Aromatic C=C stretching | 1450 - 1600 | Medium to weak, multiple bands | |
| Aromatic C-H out-of-plane bending | 690 - 900 | Strong, pattern depends on substitution |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure of an organic molecule by providing detailed information about the carbon and hydrogen atomic framework.
¹H NMR Spectroscopy: A proton (¹H) NMR spectrum of this compound would provide information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The spectrum is expected to show signals primarily in the aromatic region. The naphthalene ring contains four protons directly attached to it. Due to the asymmetrical substitution pattern, each of these aromatic protons is chemically distinct and would, in principle, give rise to a separate signal. The chemical shifts of these protons are influenced by the strong electron-withdrawing effects of the sulfonic acid groups and the electron-donating effect of the amino group. The signals would appear as doublets or doublets of doublets due to coupling with adjacent protons on the ring. The protons of the primary amine (-NH₂) may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: A carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms of the naphthalene ring. The chemical shifts provide insight into the electronic environment of each carbon. Carbons directly attached to the electron-withdrawing sulfonic acid groups would be significantly deshielded and appear at a higher chemical shift (further downfield). Conversely, the carbon atom bonded to the electron-donating amino group would be shielded and appear at a lower chemical shift (further upfield) compared to the other ring carbons. The quaternary carbons (those not bonded to any hydrogen, i.e., C1, C3, C5, C8, and the two bridgehead carbons) can also be distinguished, often by their lower intensity in standard spectra.
While specific, experimentally verified chemical shift data for this compound is not available in the surveyed literature, the expected characteristics of its NMR spectra can be summarized.
Table 3: Predicted ¹H NMR Spectral Characteristics for this compound
| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Aromatic Protons (4H) | ~7.0 - 9.0 | Doublet, Doublet of doublets | Exact shifts and coupling constants depend on the specific proton position on the naphthalene ring. |
| Amine Protons (-NH₂, 2H) | Highly variable | Broad singlet | Position and broadening are solvent and concentration dependent; may exchange with D₂O. |
Table 4: Predicted ¹³C NMR Spectral Characteristics for this compound
| Carbon Type | Expected Chemical Shift Range (ppm) | Notes |
|---|---|---|
| C-SO₃H (C1, C3, C5) | ~130 - 150 | Deshielded due to the electron-withdrawing sulfonic acid groups. |
| C-NH₂ (C8) | ~135 - 155 | Shift influenced by both the amino group and ring position. |
| Aromatic C-H | ~115 - 135 | Range for protonated aromatic carbons. |
| Quaternary Bridgehead Carbons | ~125 - 140 | Carbons at the fusion of the two aromatic rings. |
Derivatization Strategies and Functionalization for Research Applications
Reductive Amination for Biomolecule Labeling
Reductive amination is a cornerstone method for labeling biomolecules, particularly carbohydrates, with ANTS. researchgate.net This chemical strategy converts the open-chain aldehyde or ketone form of a reducing sugar into a stable secondary amine, covalently linking it to the ANTS fluorophore. wikipedia.orgmasterorganicchemistry.com This process is fundamental to techniques like Fluorophore-Assisted Carbohydrate Electrophoresis (FACE). nih.govresearchgate.net
The reductive amination process occurs in two principal, sequential steps under weakly acidic conditions. wikipedia.orgharvard.edu
Schiff Base Formation : The reaction is initiated by the nucleophilic attack of the primary amine of ANTS on the electrophilic carbonyl carbon of an aldehyde or ketone. ncert.nic.in This forms an unstable hemiaminal intermediate. nih.gov Facilitated by acid catalysis, the hemiaminal then undergoes dehydration, eliminating a water molecule to form a C=N double bond, known as an imine or, in this context, a Schiff base. wikipedia.orgnih.govresearchgate.net This initial reaction is reversible, and the removal of water can shift the equilibrium toward the formation of the imine. wikipedia.orgnih.gov
Reduction : The formed Schiff base is then reduced to a stable secondary amine. This step is typically accomplished using a mild reducing agent that is selective for the imine over the carbonyl group of the unreacted sugar. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose because it is stable at the acidic pH required for Schiff base formation and selectively reduces the protonated iminium ion, which is more reactive to reduction than a carbonyl group. masterorganicchemistry.comharvard.edu The reduction step renders the linkage stable and irreversible.
The efficiency and specificity of ANTS labeling via reductive amination are highly dependent on reaction conditions. The kinetics of the reaction must be optimized to ensure maximal labeling yield while preserving the integrity of the analyte, especially for sensitive structures like sialylated glycans.
pH Dependence : The reaction is catalyzed by acid. nih.gov A weakly acidic environment (typically pH 6-7) is optimal as it serves a dual purpose: it facilitates the protonation of the carbonyl group, making it more electrophilic, and catalyzes the dehydration of the hemiaminal intermediate. harvard.edunih.gov However, a pH that is too low can lead to excessive protonation of the ANTS amine group, reducing its nucleophilicity and slowing the initial attack.
Kinetics and Catalysis : The reaction rate can be significantly influenced by the choice of acid catalyst. While acetic acid is commonly used, stronger organic acids like citric acid have been shown to produce substantially higher yields of ANTS-sugar adducts in shorter time frames. nih.govnih.gov For instance, using citric acid as a catalyst, a greater than 95% derivatization yield can be achieved in just 50 minutes at 55°C. nih.gov This is a significant improvement over protocols using acetic acid, which may require overnight incubation. nih.gov Importantly, at these accelerated conditions (55°C for 50 minutes), the loss of terminal sialic acids from glycans is negligible, demonstrating that the labeling kinetics are faster than the degradation of these labile sugar residues. nih.gov
The following table summarizes key parameters for optimizing the ANTS derivatization reaction based on published research findings.
| Parameter | Condition with Acetic Acid Catalyst | Optimized Condition with Citric Acid Catalyst | Outcome |
| Reaction Time | Overnight (approx. 16 hours) | 50 minutes | Significant reduction in sample preparation time. nih.gov |
| Temperature | 37°C | 55°C | Faster reaction kinetics without significant degradation. nih.gov |
| Glycan:Fluorophore Ratio | 1:100 or greater | As low as 1:10 | Reduced excess reagent simplifies cleanup. nih.gov |
| Derivatization Yield | High | >95% | Maintained or improved efficiency. nih.gov |
| Sialic Acid Loss | Potential for loss over long incubation | Negligible | Preservation of glycan structure. nih.gov |
Enhancement of Analytical Performance through Derivatization
Derivatizing analytes with ANTS introduces properties that are highly advantageous for modern analytical techniques. The sulfonic acid groups and the fluorophore are key to enhancing separation and detection.
Native glycans are typically neutral molecules (with the exception of sialylated or sulfated structures) and thus cannot be effectively separated by electrophoresis. Derivatization with ANTS confers a significant negative charge due to its three sulfonic acid groups. researchgate.net This high charge-to-mass ratio allows the labeled glycans to migrate in an electric field, enabling high-resolution separation by techniques like Capillary Electrophoresis (CE) and Polyacrylamide Gel Electrophoresis (PAGE). nih.govnih.govresearchgate.net
The separation in these techniques is based on the unique size and structure of each glycan, as each ANTS-glycan conjugate will have a distinct electrophoretic mobility. nih.gov This principle is the foundation of FACE, a method widely used for profiling complex mixtures of oligosaccharides released from glycoproteins. nih.govresearchgate.net
While ANTS is primarily known for its fluorescence, its charged nature is also beneficial for mass spectrometry (MS) analysis. The permanent negative charges can enhance ionization efficiency, particularly for electrospray ionization (ESI) in negative ion mode. nih.gov This pre-existing charge on the analyte can facilitate the formation of gas-phase ions.
For Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, ANTS-labeled glycans are readily detected in the negative ion mode, typically as [M-H]⁻ ions. nih.gov However, obtaining strong signals can be challenging. The choice of matrix is critical; standard matrices may fail to produce strong signals. researchgate.net Research has shown that using a 3-aminoquinoline (B160951) matrix allows for the sensitive detection of both neutral and sialylated ANTS-labeled N-glycans in the picomole range. nih.gov One potential issue is that the acidic sulfone groups of ANTS can sometimes compete with other residues for ionization, which may limit sensitivity in certain contexts. researchgate.net
| Technique | Advantage of ANTS Derivatization | Key Optimization Strategy |
| Capillary Electrophoresis (CE) | Imparts strong negative charge, enabling electrophoretic mobility and high-resolution separation of neutral sugars. nih.govunifi.it | Optimization of background electrolyte and pH to maximize resolution. |
| Electrospray Ionization MS (ESI-MS) | Pre-existing charge enhances ionization efficiency in negative ion mode. nih.gov | Coupling with high-efficiency separation like CE (CE-MS) to reduce ion suppression. nih.gov |
| MALDI-TOF MS | Allows for sensitive detection of labeled glycans in negative ion mode. nih.gov | Selection of an appropriate matrix, such as 3-aminoquinoline, to achieve strong signal intensity. nih.govresearchgate.net |
Specific Derivatization for Glycomics and Glycoprotein (B1211001) Research
ANTS has become an indispensable tool in glycomics and the structural characterization of glycoproteins, particularly for therapeutic proteins like monoclonal antibodies where glycosylation is a critical quality attribute. nih.govchemrxiv.org The analytical workflow typically involves several key steps.
First, N-glycans are enzymatically cleaved from the purified glycoprotein using an enzyme such as Peptide-N-Glycosidase F (PNGase F). nih.govchemrxiv.org The released pool of glycans is then derivatized with ANTS via reductive amination. chemrxiv.orgmdpi.com This fluorescently- and charge-tagged mixture of glycans is subsequently profiled using high-resolution separation techniques. Capillary Gel Electrophoresis with Laser-Induced Fluorescence detection (CGE-LIF) is a powerful method for this purpose, providing rapid and detailed glycan profiles. nih.gov The resulting electropherograms can be used to create databases of glycan structures, which aid in the rapid identification and quantification of glycans in unknown samples. nih.gov The combination of enzymatic release, ANTS derivatization, and high-resolution separation provides a robust platform for characterizing the complex glycosylation patterns of proteins. nih.govmaynoothuniversity.ie
Methodologies for N-Glycan and O-Glycan Labeling
The primary method for labeling both N-glycans and O-glycans with 8-Aminonaphthalene-1,3,5-trisulfonic acid is reductive amination. This chemical reaction forms a stable secondary amine linkage between the fluorophore and the carbohydrate.
N-Glycan Labeling Protocol:
N-glycans are typically released from glycoproteins enzymatically using Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue of the protein, leaving a free reducing terminus on the glycan. A standard protocol for the subsequent labeling with ANTS involves the following steps:
Sample Preparation: The released N-glycan samples are dried completely in a vacuum centrifuge.
Labeling Reaction: The dried glycans are redissolved in a solution of 0.1 M ANTS in 15% aqueous acetic acid.
Reduction: A solution of 1 M sodium cyanoborohydride (NaCNBH₃) in dimethyl sulfoxide (B87167) (DMSO) is added to the glycan-ANTS mixture.
Incubation: The reaction mixture is incubated for 16 hours at 37°C to allow for the formation and reduction of the Schiff base. nih.gov
The acetic acid in the reaction mixture catalyzes the formation of the Schiff base between the primary amine of ANTS and the aldehyde group of the open-ring form of the reducing glycan. The sodium cyanoborohydride then reduces the imine to a stable secondary amine.
O-Glycan Labeling Considerations:
The labeling of O-glycans with ANTS also proceeds via reductive amination. However, the release of O-glycans from glycoproteins typically requires chemical methods, such as β-elimination, as there is no universal enzyme analogous to PNGase F for O-glycans. nih.gov
Non-reductive β-elimination: This method releases O-glycans with a free reducing end, making them directly amenable to the same ANTS labeling protocol used for N-glycans. researchgate.net
Reductive β-elimination: This common method uses a reducing agent (e.g., sodium borohydride) during the release process, which converts the reducing end of the O-glycan to an alditol. nih.gov Alditols lack the aldehyde group necessary for reductive amination with ANTS. Therefore, for ANTS labeling to be possible, a non-reductive release method must be employed.
Once O-glycans with a free reducing terminus are obtained, the labeling protocol is fundamentally the same as for N-glycans, involving the reaction with ANTS in the presence of a reducing agent.
| Step | Reagent/Condition | Purpose |
| Glycan Release (N-glycans) | PNGase F | Enzymatic cleavage to release N-glycans with a free reducing end. |
| Glycan Release (O-glycans) | Non-reductive β-elimination | Chemical cleavage to release O-glycans with a free reducing end. |
| Sample Preparation | Vacuum centrifugation | Complete drying of the glycan sample. |
| Labeling | 0.1 M ANTS in 15% acetic acid | Provides the fluorescent tag and catalyzes Schiff base formation. |
| Reduction | 1 M NaCNBH₃ in DMSO | Reduces the Schiff base to a stable secondary amine. |
| Incubation | 16 hours at 37°C | Allows the labeling reaction to proceed to completion. |
Derivatization Protocols for Oligosaccharide Sequencing and Profiling
Derivatization with this compound is instrumental in the sequencing and profiling of oligosaccharides, primarily through techniques that leverage the imparted fluorescence and charge.
Oligosaccharide Profiling with ANTS:
Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) and Capillary Electrophoresis (CE) are powerful techniques for profiling complex mixtures of oligosaccharides. springernature.comias.ac.in The process involves:
Labeling: The entire pool of released glycans (either N- or O-linked) is labeled with ANTS as described previously.
Separation: The ANTS-labeled glycans are then separated by high-resolution polyacrylamide gel electrophoresis (PAGE) or by CE. The three sulfonic acid groups on ANTS provide a high charge-to-mass ratio, ensuring that separation is primarily based on the hydrodynamic size of the glycan. ias.ac.in
Detection: The separated glycans are visualized using a UV light source, with the fluorescence intensity of each band corresponding to the relative abundance of that particular oligosaccharide. ias.ac.in
This method generates a distinct "fingerprint" or profile of the glycosylation of a particular glycoprotein or cell type. researchgate.net Comparing the electrophoretic mobility of unknown glycans to a standard ladder of ANTS-labeled maltooligosaccharides allows for the estimation of the size of the glycans in glucose units (GU). researchgate.net
Oligosaccharide Sequencing with ANTS:
Sequencing of ANTS-labeled oligosaccharides is achieved through sequential exoglycosidase digestion. sigmaaldrich.comqa-bio.com Exoglycosidases are enzymes that specifically cleave terminal monosaccharide residues with defined linkages. sigmaaldrich.com The workflow is as follows:
Initial Profiling: An initial FACE or CE profile of the ANTS-labeled glycan pool is obtained.
Exoglycosidase Digestion: Aliquots of the ANTS-labeled glycan mixture are treated with a panel of specific exoglycosidases (e.g., sialidase, galactosidase, fucosidase).
Re-profiling: The digested samples are then re-analyzed by FACE or CE.
Structural Deduction: The removal of a specific monosaccharide by an exoglycosidase results in a shift in the electrophoretic mobility of the corresponding glycan peak. By observing which enzyme causes a shift for a particular peak, the terminal monosaccharide and its linkage can be identified. A systematic application of a panel of exoglycosidases allows for the deduction of the complete sequence and branching pattern of the oligosaccharide. sigmaaldrich.comqa-bio.com
| Analytical Technique | Principle | Application in ANTS-based Analysis |
| Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) | Separation of fluorescently labeled molecules in a polyacrylamide gel based on size and charge. | Profiling of ANTS-labeled glycan mixtures, providing a characteristic fingerprint. springernature.com |
| Capillary Electrophoresis (CE) | High-resolution separation of charged molecules in a narrow capillary based on their electrophoretic mobility. | High-throughput and quantitative profiling of ANTS-labeled glycans. |
| Exoglycosidase Digestion | Sequential enzymatic removal of terminal monosaccharides from a glycan. | Used in conjunction with FACE or CE to determine the sequence and linkage of ANTS-labeled oligosaccharides. sigmaaldrich.com |
Emerging Derivatization Reagents and Techniques
While this compound remains a valuable tool, particularly for electrophoretic methods, newer derivatization reagents have been developed to address some of its limitations, such as suboptimal performance in mass spectrometry (MS) and lengthy reaction times.
RapiFluor-MS:
RapiFluor-MS (RFMS) is a more recently developed labeling reagent that offers significant advantages for glycan analysis, particularly in workflows that combine liquid chromatography (LC) with fluorescence and mass spectrometry detection. frontiersin.org
Rapid Labeling: RFMS reacts with glycosylamines (the form of N-glycans immediately after PNGase F release) in under 5 minutes, a significant reduction from the hours-long incubation required for reductive amination with ANTS. frontiersin.org
Enhanced MS Sensitivity: RFMS possesses a tertiary amine group that provides high proton affinity, leading to a substantial increase in ionization efficiency in positive-ion mode ESI-MS compared to traditional labels. frontiersin.orgnih.gov This allows for the detection of low-abundance glycan species that might be missed when using ANTS.
Strong Fluorescence: It also contains a quinoline (B57606) fluorophore, providing strong fluorescence for sensitive detection in liquid chromatography. mybiosource.com
InstantPC:
InstantPC is another advanced labeling reagent that, like RFMS, reacts rapidly with released glycosylamines via activated carbamate (B1207046) chemistry to form a stable urea (B33335) linkage. nih.gov
Speed: The labeling reaction is complete in approximately one minute. researchgate.net
High Fluorescence Signal: The procaine-based fluorophore of InstantPC provides a significantly higher fluorescence signal compared to other labels, which is advantageous for the detection of low-abundance glycans. lcms.czlcms.cz
Improved MS Ionization: Similar to RFMS, InstantPC enhances MS ionization efficiency, facilitating mass confirmation of fluorescently detected peaks. lcms.cz
The development of these and other novel probes, some with multifunctional capabilities for different types of array immobilization and detection, signifies a move towards faster, more sensitive, and more MS-compatible glycan analysis workflows. nih.govspringernature.com These emerging reagents are not direct replacements for ANTS in all applications, as ANTS's strong negative charge remains highly advantageous for purely electrophoretic separations. However, for high-throughput platforms that integrate chromatographic separation with mass spectrometric characterization, reagents like RapiFluor-MS and InstantPC offer significant performance enhancements. frontiersin.orglcms.cz
| Reagent | Labeling Chemistry | Reaction Time | Key Advantages |
| This compound (ANTS) | Reductive Amination | ~16 hours | High negative charge for excellent electrophoretic separation. |
| RapiFluor-MS (RFMS) | NHS-Carbamate | < 5 minutes | Rapid labeling, enhanced fluorescence, and significantly improved MS sensitivity. frontiersin.orgmybiosource.com |
| InstantPC | Activated Carbamate | ~1 minute | Extremely rapid labeling, very high fluorescence signal, and enhanced MS ionization. nih.govlcms.cz |
Computational and Theoretical Investigations
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are used to study the physical movements of atoms and molecules. These techniques allow researchers to understand the complex behavior of substances in different environments, such as in solution or at interfaces.
All-atom molecular dynamics (MD) simulations are a computational method used to understand the interactions of a molecule with its environment in detail. In these simulations, every atom is treated as an individual particle, and its motion is calculated over time based on the forces exerted by surrounding atoms. This approach is particularly valuable for studying the behavior of 8-Aminonaphthalene-1,3,5-trisulfonic acid at interfaces, such as between a liquid and a solid surface or between two different liquids.
For a molecule like this compound, which is often used as a fluorescent label in aqueous environments for separating biomolecules, understanding its orientation and interactions at the interface with a separation matrix (like a polyacrylamide gel) is crucial. MD simulations can reveal how the charged sulfonate groups and the amino group interact with the solvent and other surfaces, influencing its migration and separation efficiency in techniques like capillary electrophoresis.
Table 1: Key Parameters in All-Atom MD Simulations for Interfacial Studies
| Parameter | Description | Relevance to this compound |
| Force Field | A set of empirical energy functions and parameters that define the potential energy of the system. | Determines the accuracy of interactions between the molecule, water, and any surface. |
| Solvent Model | A representation of the solvent molecules (e.g., water). Explicit models treat each solvent molecule individually. | Crucial for accurately simulating the hydration shell around the sulfonate groups and their role in interfacial interactions. |
| Boundary Conditions | Defines the simulation space. Periodic boundary conditions are often used to simulate a bulk system. | Allows for the study of the molecule in a system that mimics a larger environment, avoiding edge effects. |
| Simulation Time | The duration over which the atomic motions are simulated. | Must be long enough to capture the relevant dynamic processes, such as molecular reorientation at an interface. |
The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the force field used. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For a specific class of molecules like aminonaphthalenesulfonic acids, a general-purpose force field may not be sufficiently accurate. Therefore, the development and validation of a specialized force field are often necessary. nih.gov
The process involves:
Parameterization: This step involves determining the values for bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are typically derived from high-level quantum mechanical calculations or fitted to reproduce experimental data, such as crystallographic structures, vibrational spectra, and thermodynamic properties. nih.gov
Validation: Once parameterized, the force field is tested for its ability to predict properties that were not used in the fitting process. nih.gov For this compound, this could involve simulating its behavior in a known solvent and comparing the calculated properties, like density or diffusion coefficients, with experimental values. nih.gov
Developing a reliable force field for this class of compounds is essential for accurately simulating their interactions in complex biological and chemical systems, such as their binding to carbohydrates or their behavior in electrophoretic separations. nih.govnih.gov
Quantum Chemical Calculations for Electronic and Spectroscopic Properties
Quantum chemical calculations are based on the principles of quantum mechanics and are used to investigate the electronic structure, energy, and optical properties of molecules.
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. semanticscholar.orgresearchgate.net It is particularly useful for studying the photophysical behavior of fluorescent dyes like this compound. DFT calculations can predict key properties related to its function as a fluorophore. semanticscholar.org
Key applications of DFT for this molecule include:
Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is critical as it relates to the wavelength of light the molecule absorbs.
Absorption Spectra: Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λ_max). This is fundamental to understanding how the dye is excited by light.
Electron Distribution: DFT can map the electron density distribution in the ground and excited states, providing insight into how charge is redistributed upon photoexcitation. This is important for understanding the molecule's interaction with its environment and its fluorescence properties.
Table 2: Predicted Electronic Properties of Fluorescent Dyes from DFT Calculations
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with the energy required for electronic excitation and influences the color and fluorescence of the dye. |
| Excitation Energy | The energy required to promote an electron from the ground state to an excited state. | Directly related to the wavelength of light absorbed by the molecule. |
These theoretical predictions are invaluable for designing new fluorescent labels with tailored properties, such as different emission wavelengths or improved quantum yields.
Semi-empirical methods are a class of quantum chemistry calculations that are computationally less demanding than ab initio methods like DFT. wikipedia.org They achieve this by using parameters derived from experimental data to simplify some of the complex calculations. wikipedia.orgnih.gov Methods like Austin Model 1 (AM1) and Parametric Method 3 (PM3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.dewustl.edu
For a molecule like this compound, these methods can be used for:
Reactivity Prediction: The amino group (-NH₂) on the naphthalene (B1677914) ring is a key functional group for reactivity, for instance, in the reaction with carbohydrates to form a Schiff base. Semi-empirical methods can be used to calculate properties like atomic charges and orbital coefficients to predict the most likely sites for chemical reactions. scielo.br
Tautomerism Prediction: Tautomers are isomers of a compound that readily interconvert. While less common for the primary structure of this molecule, computational methods can explore the relative energies of potential tautomeric forms under different conditions (e.g., varying pH), which could influence its chemical behavior.
Screening Large Systems: Due to their computational efficiency, semi-empirical methods are suitable for initial screening of large numbers of related molecules or for studying interactions within a larger system where full DFT calculations would be too costly. nih.gov
While less accurate than DFT, methods like AM1 and PM3 provide a valuable tool for rapid assessment of molecular properties and reaction pathways. scielo.br
Prediction of Photochemical Stability and Degradation Pathways
The utility of a fluorescent dye is heavily dependent on its photochemical stability, or its resistance to degradation when exposed to light. Computational methods can be employed to predict the likely pathways through which a molecule like this compound might degrade upon photoexcitation.
This involves several steps:
Modeling the Excited State: Using methods like TD-DFT, the electronic structure of the molecule in its excited state is calculated. In the excited state, the electron distribution and bond strengths can be significantly different from the ground state.
Identifying Weak Points: By analyzing the electronic structure of the excited state, chemists can identify bonds that are weakened and therefore more susceptible to breaking. For instance, bonds adjacent to the amino or sulfonate groups might become more labile.
Simulating Reaction Pathways: Computational methods can then be used to explore the energy landscape of potential degradation reactions starting from the excited state. This can involve bond cleavage, rearrangements, or reactions with surrounding solvent or oxygen molecules.
By predicting the most likely degradation pathways, researchers can understand the mechanisms that lead to photobleaching (the loss of fluorescence). This knowledge is crucial for designing more robust and stable fluorescent probes for long-term imaging and sensing applications.
Computational Elucidation of Structure-Function Relationships
Computational and theoretical investigations are pivotal in elucidating the intricate relationship between the molecular structure of this compound and its functional properties. Although specific computational studies exclusively focused on this particular isomer are not extensively documented in publicly available literature, the methodologies applied to similar aminonaphthalene sulfonic acids and related compounds provide a robust framework for understanding its behavior at a molecular level.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For aminonaphthalene sulfonic acids, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(D) or 6-31+G(D), can offer deep insights into various molecular properties. indexcopernicus.comjournalirjpac.com These studies are instrumental in predicting molecular geometry, electronic properties, and spectroscopic characteristics, which collectively govern the compound's function.
A key aspect of this compound's function is its use as a fluorescent label. Computational chemistry provides tools to understand the origins of this fluorescence. Theoretical studies on similar aromatic molecules, such as 1-aminonaphthalene, have utilized high-level ab initio calculations like CASPT2//CASSCF to investigate their photophysics. Such studies can predict the energies of the lowest singlet electronic excitations (e.g., ππ* states) and the oscillator strengths of these transitions, which are fundamental to the molecule's absorption and emission properties.
Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between the HOMO and LUMO can be correlated with the molecule's electronic excitation energy and its reactivity. For instance, in a study on 4-Amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), the distribution of HOMO and LUMO was analyzed to understand its polymerization potential. indexcopernicus.comjournalirjpac.com Similar analyses for this compound would reveal how the amino and sulfonic acid groups influence the electron density distribution across the naphthalene core, thereby affecting its fluorescent properties and its reactivity in labeling reactions.
Molecular Electrostatic Potential (MEP) maps are another valuable output of computational studies. These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, an MEP map would highlight the nucleophilic character of the amino group, which is central to its function in derivatization reactions, and the electrophilic nature of the sulfonic acid groups.
While specific, published data tables for this compound are not available, the following tables illustrate the type of data that would be generated from such computational investigations and are essential for elucidating its structure-function relationships.
Table 1: Calculated Molecular Properties of this compound (Illustrative)
| Property | Predicted Value | Significance |
| HOMO Energy | e.g., -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | e.g., -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | e.g., 5.3 eV | Correlates with electronic transition energy and chemical reactivity. |
| Dipole Moment | e.g., 8.2 D | Influences solubility and intermolecular interactions. |
| Mulliken Atomic Charges | (Illustrative values) | Indicates the partial charge on each atom, revealing reactive sites. |
| N (amino group) | e.g., -0.85 | Highlights the nucleophilic character of the nitrogen atom. |
| S (sulfonic groups) | e.g., +2.50 | Shows the electrophilic nature of the sulfur atoms. |
Table 2: Predicted Electronic Transitions for this compound (Illustrative)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | e.g., 350 nm | e.g., 0.45 | π → π* transition, responsible for the main UV absorption band. |
| S₀ → S₂ | e.g., 290 nm | e.g., 0.15 | Higher energy π → π* transition. |
Supramolecular Chemistry and Self Assembly Research
Host-Guest Complexation and Inclusion Phenomena
Host-guest chemistry investigates the formation of complexes between a host molecule, which possesses a cavity, and a guest molecule that can be enclosed within it. While specific studies on the complexation of 8-Aminonaphthalene-1,3,5-trisulfonic acid are not extensively documented, research on analogous naphthalene (B1677914) sulfonic acid derivatives provides insights into the types of interactions that can be expected.
While direct studies detailing the interaction of this compound with cucurbiturils are not prominent in the current body of scientific literature, the general principles of cucurbituril (B1219460) host-guest chemistry suggest potential binding. Cucurbiturils are a family of macrocyclic host molecules with a hydrophobic cavity and two carbonyl-fringed portals that can engage in ion-dipole interactions. Given the aromatic naphthalene core of this compound, it is plausible that it could be encapsulated within the cavity of larger cucurbiturils, such as Cucurbit nih.govuril or Cucurbit uril. The negatively charged sulfonate groups would likely remain outside the cavity, interacting with the positive portals or the surrounding solvent.
Research on a related compound, 8-aniline-1-naphthalene sulfonic acid (1,8-ANS), has demonstrated its interaction with other types of macrocycles. In one study, the host-guest interactions of 1,8-ANS with two macrocycles containing 2,6-pyridylamide and dipyrrole units were investigated. The formation of 1:1 complexes was observed, with stability constants indicating strong binding. ias.ac.in These interactions were driven by hydrogen bonding between the guest's active protons and the macrocycle's NH protons. ias.ac.in This suggests that the amino and sulfonate groups of this compound could similarly participate in hydrogen bonding with suitable macrocyclic hosts.
Table 1: Stability Constants of 1,8-ANS with Macrocyclic Hosts
| Macrocyclic Host | Binding Ratio (Host:Guest) | Stability Constant (K) in L·mol⁻¹ |
| L1 | 1:1 | 3.06 x 10⁴ |
| L2 | 1:1 | 6.58 x 10³ |
Data from a study on 8-aniline-1-naphthalene sulfonic acid (1,8-ANS), a structurally related compound. ias.ac.in
Design and Construction of Fluorescent Supramolecular Assemblies
The inherent fluorescence of the naphthalene core makes this compound a valuable component in the design of fluorescent supramolecular assemblies. These assemblies can exhibit a range of photophysical behaviors, including fluorescence quenching and enhancement, which can be modulated by host-guest interactions or other external stimuli.
The fluorescence of this compound can be effectively quenched by certain ions, making it a suitable candidate for use in dye/quencher pair systems. For instance, its fluorescence is known to be quenched by thallium and cesium ions. This property is fundamental to the design of fluorescent assays where the presence of the quencher diminishes the fluorescence signal, and any process that removes or sequesters the quencher results in fluorescence recovery.
In a broader context, the isomeric compound 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) is frequently paired with the cationic quencher p-Xylene-bis-pyridinium bromide (DPX) in membrane fusion and permeability assays. In these systems, ANTS and DPX are encapsulated at high concentrations within liposomes, leading to self-quenching. The fusion of these liposomes with other membranes or the formation of pores leads to the dilution of the dye and quencher, resulting in an increase in fluorescence. Given the structural similarity, this compound could potentially be utilized in similar dye/quencher pair applications.
Self-Assembly Mechanisms and Controlled Functionality
The ability of molecules to spontaneously organize into well-defined structures is known as self-assembly. The sulfonic acid groups of this compound can engage in hydrogen bonding and electrostatic interactions, which can drive self-assembly processes in solution or at interfaces.
Stimuli-responsive systems are materials that can change their properties in response to external triggers such as pH, temperature, light, or the presence of specific molecules. The amino and sulfonic acid groups of this compound make it inherently pH-responsive. The protonation state of these groups will change with pH, altering the molecule's charge and its ability to participate in non-covalent interactions. This pH-responsiveness could be harnessed to control the assembly and disassembly of supramolecular structures.
For example, at a pH where the amino group is protonated and the sulfonic acid groups are deprotonated, the molecule would be a zwitterion, which could lead to the formation of specific aggregated structures through electrostatic interactions. A change in pH would alter this charge balance, potentially leading to the disassembly of the aggregates. This behavior is a cornerstone for the development of "smart" materials that can respond to their environment. While specific research on stimuli-responsive systems based solely on this compound is limited, its chemical functionalities suggest a strong potential for its incorporation into such advanced materials.
Applications in Biological and Biomedical Sciences Research
Advanced Glycobiology Research Tools
8-Aminonaphthalene-1,3,5-trisulfonic acid (ANTS) is a polyanionic fluorescent dye that has become an invaluable tool in the field of glycobiology. Its utility stems from its ability to be covalently attached to the reducing end of carbohydrates, providing a fluorescent tag that facilitates their detection and analysis in various high-resolution separation techniques.
Use as Fluorescent Labels for Oligosaccharides and Glycoproteins
ANTS is widely employed as a fluorescent label for the sensitive detection and quantification of oligosaccharides and glycans released from glycoproteins. nih.gov The labeling process involves a reductive amination reaction where the primary amino group of ANTS covalently links to the aldehyde group of the reducing sugar in the carbohydrate. nih.govbiotium.com This reaction forms a stable secondary amine linkage, effectively tagging the glycan with a fluorescent marker. biotium.com The reaction can be performed at a neutral pH, which is advantageous for preserving the integrity of acid-sensitive sialic acid residues on oligosaccharides.
The three sulfonic acid groups on the ANTS molecule impart a significant negative charge to the labeled glycan. biotium.com This high charge-to-mass ratio is particularly beneficial for the separation of ANTS-derivatized glycans by aqueous electrophoretic techniques. nih.gov Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) and Capillary Electrophoresis (CE) are the most common methods used for analyzing ANTS-labeled glycans. nih.govresearchgate.netnih.govresearchgate.net These techniques, coupled with laser-induced fluorescence (LIF) detection, provide high sensitivity, with detection limits reported to be in the attomole (10⁻¹⁸ mol) to femtomole (10⁻¹⁵ mol) range. nih.gov
The separation of ANTS-labeled glycans in CE is based on their electrophoretic mobility, which is influenced by their charge, size, and three-dimensional structure. nih.gov This allows for the high-resolution separation of complex mixtures of glycans, including those derived from biological samples like ovalbumin and bovine fetuin. nih.govresearchgate.net
Table 1: Analytical Techniques Utilizing ANTS-Labeled Glycans
| Analytical Technique | Principle of Separation | Detection Method | Key Advantages |
| Capillary Electrophoresis (CE) | Based on the electrophoretic mobility of the charged ANTS-glycan conjugate in a capillary filled with a background electrolyte. | Laser-Induced Fluorescence (LIF) | High resolution, high sensitivity, rapid analysis times. nih.gov |
| Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) | Separation of ANTS-labeled glycans by polyacrylamide gel electrophoresis (PAGE) based on their size and charge. | Fluorescence imaging | Allows for parallel analysis of multiple samples, good resolution for oligosaccharides of varying sizes. nih.govresearchgate.netnih.gov |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Following electrophoretic separation, ANTS-labeled glycans can be eluted from the gel and analyzed by mass spectrometry for structural confirmation. | Mass-to-charge ratio | Provides molecular weight information, helping to resolve co-migrating species and confirm structural assignments. nih.gov |
Characterization of Glycan Isomers and Linkage Analysis
The high-resolution separation capabilities of CE with ANTS-labeled glycans are instrumental in the characterization of glycan isomers. nih.gov Structural isomers of glycans, which have the same monosaccharide composition but differ in their branching patterns or glycosidic linkages, often exhibit different three-dimensional structures. These subtle structural differences can lead to variations in their electrophoretic mobility when labeled with ANTS, allowing for their separation and identification. nih.gov
A powerful strategy for detailed structural elucidation, including linkage analysis, combines ANTS labeling with sequential exoglycosidase digestion. ludger.com Exoglycosidases are enzymes that specifically cleave terminal monosaccharide residues with a particular linkage (e.g., α1-2, β1-4). ludger.com In this approach, a purified ANTS-labeled glycan is subjected to digestion with a panel of specific exoglycosidases. The resulting digests are then analyzed by CE. A shift in the electrophoretic mobility of the ANTS-glycan after treatment with a specific exoglycosidase indicates the presence of that particular terminal monosaccharide and linkage. By systematically using a variety of exoglycosidases, the complete sequence and linkage information of the glycan can be determined.
This method, which combines the high sensitivity of ANTS labeling with the specificity of enzymatic digestion, is a cornerstone of modern glycan analysis, enabling the detailed characterization of complex carbohydrate structures from biological sources. ludger.com
Membrane Studies and Permeability Assays
The fluorescent properties of this compound, particularly its interaction with a suitable quencher, have been harnessed to develop sensitive assays for studying membrane integrity and dynamics.
Liposomal Leakage and Membrane Fusion Studies
A widely used method to study membrane permeability and fusion is the ANTS/DPX assay. nih.govthermofisher.comthermofisher.com This assay utilizes ANTS as the fluorescent probe and p-Xylene-bis-pyridinium bromide (DPX) as a cationic quencher. nih.govthermofisher.com The principle of the assay is based on collisional fluorescence quenching. thermofisher.com
For liposomal leakage studies, ANTS and DPX are co-encapsulated at high concentrations within liposomes (large unilamellar vesicles, LUVs). nih.govnih.gov At these concentrations, the close proximity of DPX to ANTS leads to efficient quenching of the ANTS fluorescence. nih.gov If the integrity of the liposomal membrane is compromised, for instance by the action of pore-forming proteins or peptides, the encapsulated ANTS and DPX will leak out into the surrounding medium. nih.govresearchgate.net This leakage results in the dilution of both molecules, leading to a decrease in the quenching efficiency and a corresponding increase in the fluorescence intensity of ANTS. thermofisher.com The rate and extent of the fluorescence increase are directly proportional to the degree of membrane permeabilization. nih.gov
In membrane fusion assays, two separate populations of vesicles are prepared: one loaded with ANTS and the other with DPX. thermofisher.com When these two vesicle populations are induced to fuse, their aqueous contents mix. This brings ANTS and DPX into close proximity, resulting in the quenching of ANTS fluorescence. thermofisher.com The decrease in fluorescence intensity serves as a direct measure of the fusion event. A key advantage of this assay is that the leakage of contents from unfused vesicles into the external medium does not cause quenching due to the high dilution factor. thermofisher.com
Investigation of Dye Encapsulation and Release Mechanisms
The ANTS/DPX assay is also a powerful tool for investigating the encapsulation efficiency and release kinetics of molecules from liposomal drug delivery systems. rsc.org By encapsulating ANTS and DPX within liposomes, researchers can monitor the stability of the vesicles and the release of their contents under various conditions. rsc.org
For example, the release of an encapsulated therapeutic agent can be mimicked by observing the leakage of ANTS and DPX. rsc.org The increase in ANTS fluorescence upon release provides real-time data on the rate and extent of payload discharge. This allows for the characterization of release mechanisms, such as those triggered by changes in pH, temperature, or the presence of specific enzymes. These studies are crucial for optimizing the design of liposomes for controlled and targeted drug delivery.
Table 2: Applications of the ANTS/DPX Assay in Membrane Studies
| Application Area | Assay Principle | Measured Parameter | Research Findings |
| Liposomal Leakage | Fluorescence dequenching of co-encapsulated ANTS and DPX upon leakage from vesicles. | Increase in ANTS fluorescence intensity. | Quantifies membrane permeabilization by pore-forming toxins and antimicrobial peptides. nih.govnih.gov |
| Membrane Fusion | Fluorescence quenching upon mixing of aqueous contents from two vesicle populations, one containing ANTS and the other DPX. | Decrease in ANTS fluorescence intensity. | Measures the kinetics and extent of membrane fusion events, such as those mediated by viral fusion proteins. thermofisher.com |
| Dye Encapsulation and Release | Monitoring the leakage of co-encapsulated ANTS and DPX from liposomes over time. | Time-dependent increase in ANTS fluorescence. | Characterizes the stability and release profiles of liposomal formulations for drug delivery applications. rsc.org |
Cellular and Neuronal Tracing Methodologies
The fluorescent nature of this compound makes it a useful tracer for visualizing cellular structures and neuronal pathways. sigmaaldrich.com Its high water solubility and strong fluorescence emission, which is well-separated from the autofluorescence of most biological tissues, are advantageous for these applications. sigmaaldrich.com
In cellular biology, ANTS can be used as a polar tracer to study membrane permeability and cell-cell communication. For instance, its movement through gap junctions can be monitored to assess intercellular connectivity.
In neuroscience, ANTS has been utilized as a neuronal tracer to map connections between different brain regions. sigmaaldrich.com When injected into a specific area of the nervous system, the dye can be taken up by neurons and transported along their axons. This allows for the visualization of neuronal projections and the mapping of neural circuits. While newer and more sophisticated viral and genetic tracing methods are now more common, fluorescent dyes like ANTS still offer a valuable and straightforward approach for certain neuroanatomical studies. wikipedia.organnualreviews.org The choice of tracer often depends on the specific research question, with dye-based methods being particularly useful for studies where the self-replicating nature of viral tracers is not desirable. wikipedia.org
Applications as Neuronal Tracers
Due to its inherent fluorescence, this compound is employed as a neuronal tracer. This application is crucial in neuroscience for visualizing and mapping neuronal pathways, which enhances the understanding of neural connectivity and function. Researchers utilize this compound to label specific neuronal populations, allowing for the effective tracking of their connections and networks within biological systems, including in live tissues. Its isomer, 8-Aminonaphthalene-1,3,6-trisulfonic acid, is also well-documented for its use as a neuronal tracer. The ability to highlight these pathways aids in research on neural circuit functions and dynamics.
Interactive Data Table: Properties of Neuronal Tracers
| Property | Description | Relevance to this compound |
| Fluorescence | Emission of light by a substance that has absorbed light. | The compound's fluorescence allows for the visualization of neuronal structures and pathways. |
| Anionic Nature | Possesses multiple negative charges due to sulfonic acid groups. | The polyanionic nature influences its interaction with cellular components and its mobility in techniques like electrophoresis. |
| Schiff Base Formation | Reacts with aldehydes and ketones. | While more relevant for labeling carbohydrates, this reactivity can be a factor in its interaction with biological tissues. |
Live Cell Imaging Compatibility and Techniques
The application of this compound as a neuronal tracer inherently suggests its compatibility with live-cell and live-tissue imaging. Its fluorescence allows researchers to visualize neuronal connections in real-time, providing insights into the dynamic nature of neural networks. A significant advantage of the related compound 8-Aminonaphthalene-1,3,6-trisulfonic acid is its relatively high Stokes shift in water, which effectively separates its emission spectrum from the majority of autofluorescence found in biological samples, a crucial feature for clear imaging. Furthermore, the fluorescence quantum yield of this isomer can be increased four-fold in the presence of deuterium (B1214612) oxide (D2O), a property that has been harnessed for determining water permeability in cells.
Exploration of Interactions with Biological Systems
The utility of this compound extends to the investigation of molecular interactions and processes within biological systems. It serves as a probe to elucidate the properties of other compounds and to study the mechanisms of drug delivery and localization.
Role in Investigating Biochemical Properties of Compounds
A primary role of this compound is as a fluorescent label for saccharides and glycoproteins. This labeling is instrumental in the study of complex carbohydrates and their biological interactions. The compound's primary amino group reacts with the reducing end of a carbohydrate to form a Schiff base, which can then be stabilized by reduction to a secondary amine. This derivatization allows for the sensitive detection and analysis of oligosaccharides.
This labeling technique is a cornerstone of methods like Fluorophore-Assisted Carbohydrate Electrophoresis (FACE), which is widely used for the separation, quantification, and sequencing of oligosaccharides released from glycoproteins. nih.gov The negative charges from the sulfonic acid groups on the dye facilitate the electrophoretic separation of the labeled carbohydrate polymers. biotium.com This approach enables detailed investigation into oligosaccharide structure and its influence on migration behavior during electrophoresis.
Interactive Data Table: Applications in Biochemical Analysis
| Analytical Technique | Role of this compound | Research Findings |
| Capillary Electrophoresis (CE) | Fluorescent labeling of neutral and sialylated N-linked oligosaccharides. | Enables effective separation and detection with limits as low as 500 amol. |
| Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) | Derivatization of N-glycans for electrophoretic separation. | Used to separate and identify N-glycan structures based on electrophoretic mobility. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Derivatization for reverse-phase HPLC analysis. | A scalable method suitable for preparative separations. sielc.com |
| Mass Spectrometry (MALDI-TOF MS) | Labeling of N-glycans for subsequent mass analysis. | Allows for detection of neutral and sialylated oligosaccharides in the 2-10 picomole range. nih.gov |
Mechanistic Studies of Drug Localization and Pharmacokinetic Influences
In the field of pharmacology and drug delivery, this compound is utilized to study the permeability of pharmaceutical compounds across biological membranes. Its ability to label molecules allows researchers to study the interactions between drugs and cellular components under physiological conditions.
Furthermore, analytical methods developed for this compound, such as reverse-phase high-performance liquid chromatography (HPLC), are scalable and considered suitable for pharmacokinetic studies. sielc.com These methods, which often use a mobile phase of acetonitrile (B52724) and water, can be adapted for preparative separations to isolate impurities, a necessary step in pharmaceutical development. sielc.com Its isomer, 8-Aminonaphthalene-1,3,6-trisulfonic acid, is also frequently used in membrane fusion and permeability assays, often in conjunction with a cationic quencher like DPX. This pairing is critical for studying cellular processes that involve membrane interactions.
Role in Materials Science and Dye Chemistry Research
Synthetic Intermediate in Advanced Dye and Pigment Development
The primary and most well-documented role of 8-aminonaphthalene-1,3,5-trisulfonic acid is as a synthetic intermediate in the development of dyes and pigments. ontosight.ai Its chemical architecture serves as a foundational scaffold upon which complex, high-performance colorants are built. The manufacturing process of many dyes relies on intermediates derived from basic aromatic structures like naphthalene (B1677914). By undergoing multi-step synthesis involving sulfonation, nitration, and reduction, naphthalene is converted into various aminonaphthalenesulfonic acids, including the 1,3,5-trisulfonic acid isomer.
This compound is particularly useful in creating water-soluble dyes due to the presence of three sulfonic acid groups, which significantly enhance hydrophilicity. The amino group provides a critical reaction site, typically for diazotization, which is a key step in the formation of azo dyes. Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), constitute the largest class of commercial colorants, and intermediates like this compound are essential for their production.
The chemical versatility of this compound allows for extensive derivatization to fine-tune the properties of the final dye molecule, particularly its chromophore—the part of the molecule responsible for color. The primary amino group (-NH2) is the most common site for modification.
Key derivatization reactions include:
Diazotization and Azo Coupling: The amino group can be converted into a diazonium salt (-N₂⁺) using nitrous acid. This highly reactive intermediate is then coupled with other aromatic compounds (coupling components) to form the azo linkage, creating a larger conjugated system that absorbs light in the visible spectrum. By carefully selecting the coupling partner, chemists can control the final color, lightfastness, and solubility of the dye.
Oxidation and Reduction: The compound can undergo various chemical transformations. Strong oxidizing agents can convert it into naphthoquinone derivatives, while the amino group itself can be reduced to form secondary amines.
Substitution Reactions: Under specific conditions, the sulfonic acid groups (-SO₃H) can be replaced by other functional groups, offering another route to modify the molecule's properties.
These derivatization pathways enable the creation of a wide array of dyes and pigments with tailored characteristics, suitable for diverse applications from textiles to advanced materials.
Table 1: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagents | Resulting Structure | Impact on Properties |
|---|---|---|---|---|
| Amino (-NH₂) | Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt | Enables formation of azo dyes |
| Amino (-NH₂) | Reduction | Sodium Cyanoborohydride | Secondary Amine | Alters reactivity and molecular interactions |
| Naphthalene Ring | Oxidation | Strong Oxidizing Agents | Naphthoquinone Derivative | Modifies chromophore and electronic properties |
| Sulfonic Acid (-SO₃H) | Substitution | Specific Reagents | Modified Functional Group | Changes solubility, color, and binding affinity |
Functional Materials and Molecular Probes
While its role as a synthetic intermediate is paramount, this compound possesses inherent properties that are relevant to the development of functional materials. The compound is known to be fluorescent, a characteristic that is foundational for its use in molecular probes and sensors.
However, in the context of molecular probes, the this compound isomer is less commonly cited than its close relative, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS). ANTS is extensively used as a fluorescent label, particularly for the analysis of carbohydrates and in biological assays. While the 1,3,5-isomer shares the same core structure and fluorescent properties, its specific applications as a standalone molecular probe are not as widely documented. Its utility in this area is often realized after it has been incorporated into a more complex molecular system.
The integration of dye molecules into responsive materials—systems that change their properties in response to external stimuli like pH, temperature, or the presence of specific ions—is a growing area of materials science. The sulfonic acid groups on this compound make it highly sensitive to its chemical environment, particularly pH and ionic strength.
Derivatives of this compound can be incorporated into polymer matrices or other material systems. The fluorescence of such integrated dyes could potentially be modulated by environmental changes, forming the basis of a sensor. For example, the fluorescence of similar aminonaphthalenesulfonic acids is known to be quenched by certain ions, a property that can be exploited in designing chemical sensors. Although specific examples of this compound in responsive systems are not extensively detailed in research, its chemical nature makes it a candidate for such applications, likely as a component within a larger, custom-designed molecule.
Environmental Research and Monitoring Applications
Development of Chemosensors for Environmental Pollutants
The fluorescent nature of aminonaphthalene trisulfonic acids makes them candidates for the development of chemosensors for detecting environmental contaminants. The principle often relies on the quenching or enhancement of fluorescence upon interaction with a target analyte.
Research has indicated that the fluorescence of aminonaphthalene sulfonic acids can be selectively affected by certain metal ions. While specific studies on the 1,3,5-trisulfonic acid isomer are limited, research on the closely related isomer, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), shows effective fluorescence quenching by thallium (Tl⁺) and cesium (Cs⁺) ions. sigmaaldrich.com This quenching phenomenon forms the basis for potential sensor applications for these specific metals.
The development of chemosensors based on this compound for the detection of organic pollutants is an area that requires further investigation. The underlying principle would likely involve host-guest chemistry, where the aminonaphthalene trisulfonic acid derivative is functionalized to selectively bind to specific organic molecules, resulting in a measurable change in its fluorescence.
Table 1: Fluorescence Quenching of Aminonaphthalene Trisulfonic Acid Isomers by Metal Ions
| Fluorophore | Quenching Metal Ion | Potential Application |
| 8-Aminonaphthalene-1,3,6-trisulfonic acid | Thallium (Tl⁺) | Detection of Thallium |
| 8-Aminonaphthalene-1,3,6-trisulfonic acid | Cesium (Cs⁺) | Detection of Cesium |
| 8-Aminonaphthalene-1,3,5-trisulfonic acid | Data not available | Potential for metal ion detection |
Studies on Environmental Fate and Behavior in Aqueous Systems
Understanding the environmental fate and behavior of this compound in aqueous systems is crucial for assessing its potential environmental impact. Sulfonated aromatic compounds, including naphthalene (B1677914) sulfonates, are known for their persistence in the environment. ethz.chnih.gov
Their high water solubility, conferred by the sulfonic acid groups, means they are likely to be found in the aqueous phase of environmental compartments. nih.gov The strong carbon-sulfur bond in sulfonated aromatics is generally resistant to cleavage, contributing to their low biodegradability. ethz.ch
Studies on various sulfonated naphthalenes have shown that they are not readily biodegradable in standard tests. ethz.ch However, some specialized microorganisms have been shown to degrade certain sulfonated aromatic amines under specific conditions. For instance, Pseudomonas aeruginosa has been found to degrade 8-anilino-1-naphthalenesulfonic acid. nih.gov The biodegradation of this compound itself has not been extensively studied, but its structure suggests it is likely to be recalcitrant.
Abiotic degradation processes such as hydrolysis and photolysis could also play a role in the environmental fate of this compound. However, specific data on the rates and products of these processes for this compound are not well-documented in scientific literature. The aromatic naphthalene core suggests a potential for photolytic degradation, but the sulfonic acid groups may influence the reaction pathways and rates.
Table 2: General Environmental Behavior of Sulfonated Naphthalenes
| Environmental Process | General Behavior of Sulfonated Naphthalenes | Specific Data for this compound |
| Biodegradation | Generally resistant to biodegradation. ethz.chnih.gov | Not extensively studied, but likely to be persistent. |
| Hydrolysis | Generally stable to hydrolysis. | Data not available. |
| Photolysis | Potential for photolytic degradation. | Data not available. |
| Sorption to Sediment | Low, due to high water solubility. | Expected to be low. |
Future Research Directions and Emerging Paradigms
Development of Next-Generation Derivatization Reagents with Enhanced Specificity
The utility of 8-Aminonaphthalene-1,3,5-trisulfonic acid as a fluorescent labeling agent is well-established, particularly in the field of glycan analysis. However, the future trajectory of derivatization chemistry is moving towards the creation of reagents with heightened specificity for particular classes of biomolecules or even specific functional groups within a molecule. This evolution is driven by the need to reduce sample complexity and improve the accuracy of quantitative analyses in complex biological matrices.
Future research in this area will likely focus on the synthesis of this compound derivatives that are functionalized with moieties capable of selective interactions. For instance, the incorporation of boronic acid groups could lead to reagents with a high affinity for cis-diol-containing molecules such as glycoproteins and catechols. Similarly, the introduction of active esters or N-hydroxysuccinimide esters could yield reagents that specifically target primary amines under mild conditions.
The development of such "smart" derivatization reagents would enable more targeted and efficient labeling, thereby enhancing the sensitivity and selectivity of analytical methods like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). A comparative overview of current and potential future derivatization strategies is presented in the table below.
| Derivatization Strategy | Target Analyte Class | Key Advantages | Future Development Focus |
| Reductive Amination | Carbohydrates, Aldehydes, Ketones | Broad applicability, established protocols | Development of milder and more efficient reducing agents to preserve sensitive structures. |
| Activated Ester Derivatization | Primary and Secondary Amines | High reactivity and specificity for amino groups. | Tailoring the reactivity of the ester for specific subsets of amines. |
| Boronic Acid Conjugation | cis-Diol containing molecules (e.g., glycoproteins) | High specificity for a targeted functional group. | Optimizing reaction conditions to ensure stable adduct formation. |
| Click Chemistry | Alkyne or Azide modified biomolecules | High efficiency and orthogonality of the reaction. | Synthesis of this compound derivatives containing click-compatible functional groups. |
Integration of Aminonaphthalenetrisulfonic Acids into Multimodal Analytical Platforms
The integration of multiple analytical techniques into a single, cohesive platform offers a synergistic approach to sample analysis, providing a more comprehensive understanding of complex biological systems. This compound and its isomers, such as 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), are particularly well-suited for such multimodal platforms due to their inherent fluorescence and charge, which make them amenable to both optical and mass-based detection methods.
A prominent example of this is the coupling of fluorophore-assisted carbohydrate electrophoresis (FACE) with mass spectrometry (MS). researchgate.netnih.gov In this approach, glycans are derivatized with a charged fluorophore like ANTS, enabling their separation by electrophoresis. Subsequently, the separated glycans can be analyzed by MS to obtain detailed structural information. researchgate.netnih.gov This combination of techniques provides both quantitative and qualitative data that would be difficult to obtain with either method alone.
Future research will likely expand upon this concept, integrating aminonaphthalenetrisulfonic acid-based derivatization with other analytical techniques. For example, the use of these compounds in conjunction with ion mobility-mass spectrometry (IM-MS) could provide an additional dimension of separation based on the size and shape of the derivatized analytes. Furthermore, the development of aminonaphthalenetrisulfonic acid derivatives with tailored spectral properties could enable their use in multiplexed fluorescence detection schemes, allowing for the simultaneous analysis of multiple classes of biomolecules.
Rational Design and Synthesis of Derivatives for Targeted Biomedical Applications
The structural scaffold of this compound presents a promising starting point for the rational design and synthesis of derivatives with targeted biomedical applications. The amino group provides a convenient handle for the attachment of various bioactive moieties, while the sulfonic acid groups can be leveraged to modulate solubility and biodistribution.
One promising area of research is the development of targeted fluorescent probes for bio-imaging. By conjugating this compound to molecules with a high affinity for specific cellular targets, such as enzymes or receptors, it is possible to create probes that accumulate in desired locations, enabling their visualization by fluorescence microscopy. For instance, the synthesis of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives has been explored for cellular imaging applications. mdpi.com
Another avenue of exploration is the development of drug delivery systems. The polyanionic nature of this compound could be exploited to form complexes with cationic drugs, potentially leading to improved drug stability and controlled release. Research into liposome-based nanodelivery systems for naphthalene (B1677914) derivative polyamines has already shown promise for antitumor activity. nih.gov Furthermore, the incorporation of targeting ligands onto the aminonaphthalenetrisulfonic acid backbone could facilitate the delivery of therapeutic agents to specific tissues or cell types, thereby minimizing off-target effects. The versatility of targeting peptides in drug delivery systems is a well-researched area that could be applied to derivatives of this compound. mdpi.com
| Biomedical Application | Design Strategy | Potential Advantage |
| Targeted Bio-imaging | Conjugation to receptor-specific ligands or enzyme substrates. | Enhanced signal-to-noise ratio and visualization of specific biological processes. |
| Drug Delivery | Formation of ionic complexes with cationic drugs; conjugation to targeting moieties. | Improved drug solubility, stability, and targeted delivery to diseased tissues. |
| Photodynamic Therapy | Incorporation of photosensitizing agents into the molecular structure. | Targeted generation of reactive oxygen species for localized cell killing. |
| Biosensing | Design of derivatives that exhibit a change in fluorescence upon binding to a specific analyte. | Development of sensitive and selective sensors for diagnostic applications. |
Exploration of Novel Supramolecular Architectures for Advanced Functionality
The field of supramolecular chemistry focuses on the design and synthesis of complex, functional architectures held together by non-covalent interactions. The unique combination of an aromatic naphthalene core and multiple ionic sulfonate groups makes this compound an intriguing building block for the construction of novel supramolecular assemblies.
The π-stacking interactions between the naphthalene rings can drive the self-assembly of these molecules into ordered structures, while the electrostatic repulsions between the sulfonate groups can be used to control the spacing and geometry of the resulting assemblies. By carefully tuning the molecular structure and the environmental conditions, it may be possible to create a variety of supramolecular architectures, such as nanofibers, nanotubes, and vesicles. For example, research has shown that acylhydrazone functionalized naphthalene can self-assemble into supramolecular gels. rsc.org Similarly, amine-substituted naphthalene-diimides have been shown to form nanotubular structures through cooperative self-assembly. nih.gov
These supramolecular structures could exhibit a range of interesting properties and functionalities. For instance, the formation of extended π-conjugated systems within self-assembled nanofibers could lead to materials with useful electronic or optoelectronic properties. Furthermore, the encapsulation of guest molecules within the cavities of supramolecular assemblies could be exploited for applications in sensing, catalysis, or controlled release. The binding of naphthalene derivatives to ssDNA templates to form supramolecular polymers is an example of templated self-assembly that could be explored. bohrium.com
Advancements in Computational Models for Predictive and Mechanistic Research
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, providing valuable insights into molecular structure, properties, and reactivity. In the context of this compound and its derivatives, computational models are expected to play an increasingly important role in guiding the design of new molecules and understanding their behavior at the molecular level.
Quantum chemical calculations, such as those based on density functional theory (DFT), can be used to predict a wide range of properties, including electronic absorption and emission spectra, which is crucial for the design of new fluorescent probes with tailored optical characteristics. researchgate.netrsc.org These calculations can also provide insights into the nature of non-covalent interactions, which is essential for understanding and predicting the self-assembly of these molecules into supramolecular architectures.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound derivatives in complex environments, such as in solution or in the presence of biological macromolecules. mdpi.com This can be particularly useful for understanding the mechanisms of protein binding and for predicting the binding affinities of rationally designed derivatives for their biological targets. nih.govmdpi.com As computational methods continue to improve in accuracy and efficiency, they will undoubtedly become an even more integral part of the research and development process for new applications of this compound.
| Computational Method | Application in this compound Research | Predicted Properties/Insights |
| Density Functional Theory (DFT) | Prediction of electronic and spectroscopic properties of new derivatives. | Absorption and emission wavelengths, quantum yields, molecular orbital energies. |
| Time-Dependent DFT (TD-DFT) | Simulation of excited-state dynamics and fluorescence mechanisms. | Understanding factors that influence fluorescence quenching and enhancement. |
| Molecular Docking | Predicting the binding mode and affinity of derivatives to biological targets. | Identification of key intermolecular interactions and potential binding sites. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of derivatives in solution and in complex with biomolecules. | Conformational changes, binding stability, and solvent effects. |
Q & A
Q. What are the standard synthetic routes for 8-Aminonaphthalene-1,3,5-trisulfonic acid, and how can purity be optimized during production?
The synthesis typically involves sequential sulfonation, nitration, and reduction steps. Starting with naphthalene-1,5-disulfonic acid, further sulfonation introduces the third sulfonic acid group at position 3. Subsequent nitration at position 8 followed by reduction of the nitro group yields the final product. Key purification steps include controlled cooling after sulfonation to prevent byproduct formation and iron-mediated reduction under acidic conditions to minimize impurities. Crystallization in dilute sulfuric acid enhances purity .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound and its derivatives?
Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm sulfonic acid positions and amine group placement.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (CHNOS, 383.37 g/mol).
- Elemental Analysis : Quantifying sulfur and nitrogen content to ensure stoichiometry.
- X-ray Crystallography : For crystalline derivatives, this resolves positional isomerism (e.g., distinguishing 1,3,5- from 1,3,6-trisulfonic isomers) .
Advanced Research Questions
Q. How does this compound serve as a precursor in synthesizing bioactive compounds like suramin, and what are critical reaction parameters?
This compound is a key intermediate in synthesizing suramin, an antiparasitic drug. Critical steps include:
- Phosgenation : Reacting with phosgene to form sulfonamide linkages.
- Coupling with Aromatic Amines : Sequential amidation with m-aminobenzoic acid derivatives under anhydrous conditions.
- Temperature Control : Maintaining <50°C during phosgenation to prevent decomposition.
- Purification : Dialysis or size-exclusion chromatography to remove unreacted monomers .
Q. In carbohydrate electrophoresis, how does the sulfonic acid substitution pattern (1,3,5 vs. 1,3,6) influence labeling efficiency and separation resolution?
The substitution pattern affects:
- Charge Density : 1,3,5-trisulfonic derivatives exhibit lower charge symmetry than 1,3,6-isomers (e.g., ANTS), altering migration rates in gel electrophoresis.
- Fluorescence Quenching : The 1,3,5 configuration may reduce steric hindrance, enhancing labeling efficiency for oligosaccharides.
- Resolution Optimization : Use 15% polyacrylamide gels and Tris-borate-EDTA buffer (pH 8.3) to resolve labeled mannans or glucans .
Q. What experimental strategies resolve discrepancies in fluorescence quantum yield measurements when using sulfonated aminonaphthalene derivatives as probes?
Address inconsistencies via:
- Ratiometric Calibration : Co-loading with a Ca-insensitive fluorophore (e.g., ANTS) to normalize signal intensity .
- Buffer Standardization : Use ionic strength-matched buffers to minimize environmental quenching.
- Spectroscopic Validation : Compare absorbance/emission spectra with purified standards to confirm probe integrity .
Q. What methodologies are employed to assess the pore-forming activity of bacterial proteins using this compound derivatives in proteoliposome assays?
Key steps include:
- Proteoliposome Preparation : Reconstitute FupA/B proteins into lipid bilayers (e.g., DOPC/DOPG mixtures) using detergent dialysis.
- Fluorescent Flux Assays : Load liposomes with self-quenching concentrations of ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) and monitor dye release via fluorescence dequenching upon pore formation.
- Electrophysiology : Validate pore size using tethered bilayer lipid membranes (tBLMs) and measure ionic conductance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
